tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate
Description
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H28N2O2/c1-16(2,3)21-15(20)17(4,5)14(18)12-9-8-10-13(11-12)19(6)7/h8-11,14H,18H2,1-7H3 |
InChI Key |
LPRSRDKMTMOPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Esterification of Pivalic Acid Derivatives
| Step | Reagents & Conditions | Reference | Notes |
|---|---|---|---|
| Acid to ester | Pivalic acid, tert-butanol, sulfuric acid catalyst, reflux | Literature protocols | Ensures formation of tert-butyl ester with high yield (>85%) |
| Purification | Recrystallization from ethanol | Standard | Ensures purity for subsequent reactions |
Method 2: Nucleophilic Substitution for Amino Group Introduction
| Step | Reagents & Conditions | Reference | Notes |
|---|---|---|---|
| Amino substitution | Ammonia or primary amines, heat, solvent (e.g., ethanol) | Common practice | Converts ester to amino derivative via nucleophilic attack |
| Reductive amination | Formaldehyde, sodium cyanoborohydride | From similar amino-ester syntheses | Used for introducing amino groups at specific positions |
Method 3: Coupling of Phenyl Derivatives
| Step | Reagents & Conditions | Reference | Notes |
|---|---|---|---|
| Suzuki coupling | Arylboronic acid, palladium catalyst, base (K₂CO₃), solvent (DMF or toluene), heat | Recent synthetic approaches | Facilitates attachment of the dimethylamino-phenyl group |
| Ullmann coupling | Copper catalyst, heat | Alternative method | Suitable for phenylamine derivatives |
Method 4: Final Purification and Characterization
| Technique | Conditions | Reference | Notes |
|---|---|---|---|
| Chromatography | Silica gel column chromatography, appropriate eluents | Standard | Ensures high purity of the final compound |
| Recrystallization | Ethanol or ethyl acetate | Common | Used to obtain crystalline, analytically pure product |
Synthesis of Related Intermediates and Derivatives
The synthesis often involves preparing intermediates such as 3-(dimethylamino)phenylboronic acid , pivaloyl chloride , or amino-ester derivatives , which are then coupled or reacted to form the target molecule. These intermediates are synthesized via:
- Electrophilic substitution on aromatic rings for dimethylamino groups
- Acylation reactions for introducing ester functionalities
- Reductive amination for amino group installation
Notes on Reaction Conditions and Optimization
- Temperature control is critical during coupling reactions to prevent side reactions.
- Use of inert atmospheres (nitrogen or argon) minimizes oxidation.
- Catalyst loading and reaction times are optimized based on substrate reactivity.
- Purification techniques such as preparative HPLC or recrystallization are employed to achieve high purity.
Data Tables Summarizing Preparation Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Esterification | Pivalic acid, tert-butanol, H₂SO₄ | Toluene | Reflux | 4-6 hours | 85-90 | Recrystallization |
| Amino substitution | NH₃ or primary amine | Ethanol | Room temp to 80°C | 12-24 hours | 70-85 | Column chromatography |
| Phenyl coupling | Arylboronic acid, Pd catalyst | DMF/toluene | 80-100°C | 6-12 hours | 65-75 | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino and ester functionalities .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions . These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-(dimethylamino)phenyl group enhances electron density, contrasting with the electron-withdrawing trifluoromethyl group in and . This difference impacts reactivity in electrophilic substitution or hydrogen-bonding interactions .
- Backbone Flexibility: The ethyl ester in incorporates a rigid indole core, reducing conformational flexibility compared to the target compound’s simpler phenylpropanoate structure .
Biological Activity
tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl ester group, an amino group, and a dimethylamino-substituted phenyl ring, which contribute to its unique chemical properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.4 g/mol. Its structural characteristics allow for various interactions with biological targets, including receptors and enzymes.
Research indicates that the compound may modulate several biochemical pathways due to its structural features. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system. Studies have shown that similar compounds can influence neurotransmitter release and receptor activity, leading to possible therapeutic effects in conditions such as depression and anxiety.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, a study exploring its interaction with various enzymes demonstrated that the compound could inhibit specific enzyme activities at certain concentrations, indicating potential as an enzyme modulator .
Case Studies
-
Anti-inflammatory Activity :
A series of related compounds were synthesized and evaluated for anti-inflammatory properties using carrageenan-induced rat paw edema models. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of inflammation, suggesting a possible therapeutic application in treating inflammatory disorders . -
Neuropharmacological Effects :
In studies focusing on neuropharmacological activity, compounds with similar structures were found to affect neurotransmitter levels in animal models. These findings suggest that this compound may also impact mood regulation through its action on serotonin and dopamine pathways .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
